3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one
Description
Properties
CAS No. |
651325-80-3 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
UOZZCNZPVMSOLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCBr)OC |
Origin of Product |
United States |
Preparation Methods
Purification Techniques
Common purification methods include:
Column Chromatography : Utilizing silica gel with a hexane/ethyl acetate gradient.
Recrystallization : From suitable solvents like ethanol to achieve high purity (>98%).
Characterization Techniques
Characterization of the synthesized compound can be performed using various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR (Nuclear Magnetic Resonance) | Identifies functional groups and confirms structure |
| HPLC (High Performance Liquid Chromatography) | Assesses purity levels |
| MS (Mass Spectrometry) | Confirms molecular weight and structure |
The preparation methods for 3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one primarily involve bromination reactions of suitable precursors under controlled conditions. The choice of reagents and solvents significantly influences the yield and purity of the final product. Further studies on this compound could elucidate its potential biological activities and applications in drug development.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(2,4-dimethoxyphenyl)propan-1-one derivatives with different substituents.
Reduction: Formation of 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-ol.
Oxidation: Formation of 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-al or 3-bromo-1-(2,4-dimethoxyphenyl)propanoic acid.
Scientific Research Applications
3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methoxy Group Positional Isomers
- 3-Bromo-1-(2,5-dimethoxyphenyl)prop-2-yn-1-one Structure: 2,5-Dimethoxy substitution with a propynone (C≡C) backbone. Key Differences: The triple bond increases electrophilicity, enabling conjugate additions (e.g., oxa-Michael addition with dihydroxynaphthalene ). Applications: Used in the synthesis of polycyclic natural products like palmarumycin C6 .
Alkoxy vs. Halogen Substituents
- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
- 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Fluoro Substituents
- 2-Bromo-1-(2,6-difluorophenyl)propan-1-one Structure: Ortho-difluoro substitution. Steric hindrance from ortho-F groups may limit reactivity in bulky reactions .
Backbone Modifications
Saturated vs. Unsaturated Ketones
- 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one Structure: α,β-unsaturated propenone backbone. Key Differences: Conjugation enables participation in cycloaddition or Michael addition reactions, unlike the saturated propan-1-one .
Bromine Positional Isomers
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one Structure: Bromine at the 2-position of the propanone. Key Differences: Altered steric and electronic effects influence alkylation efficiency. Molecular weight: 243.10 g/mol .
Physicochemical Properties
Biological Activity
3-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antioxidant, anticancer, antimicrobial properties, and other relevant biological effects based on diverse research findings.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 273.123 g/mol
- LogP : 2.6715
- Polar Surface Area (PSA) : 35.53 Ų
Antioxidant Activity
Research indicates that derivatives of similar compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that certain brominated phenyl derivatives show enhanced DPPH radical scavenging activity, surpassing that of ascorbic acid by notable margins. While specific data on 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one is limited, its structural similarity to other effective antioxidants suggests potential efficacy in radical scavenging.
Comparative Antioxidant Activity
| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| Compound A | 1.37 times higher |
| Compound B | 1.26 times higher |
| 3-Bromo Derivatives | Potentially comparable based on structure |
Anticancer Activity
The anticancer activity of related compounds has been evaluated using various cancer cell lines, including glioblastoma and breast cancer. The MTT assay results indicate that some derivatives exhibit cytotoxicity against these cell lines, suggesting that 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one may also possess similar properties.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several brominated phenyl compounds against the U-87 glioblastoma and MDA-MB-231 breast cancer cell lines. The results indicated:
- U-87 Cell Line : Higher sensitivity to brominated compounds.
- MDA-MB-231 Cell Line : Moderate sensitivity observed.
Antimicrobial Properties
In vitro studies have shown that halogenated compounds can exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays suggest that certain derivatives are effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | 0.22 | 0.25 | Bactericidal |
| Compound D | 0.30 | 0.35 | Bacteriostatic |
| 3-Bromo Derivatives | TBD | TBD | TBD |
Neurochemical Effects
Research into the neurochemical effects of similar compounds has revealed alterations in serotonin and dopamine levels in model organisms, indicating potential effects on neurotransmitter systems. Although specific studies on 3-bromo-1-(2,4-dimethoxyphenyl)propan-1-one are sparse, the implications of such findings suggest a need for further exploration into its psychoactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
